molecular formula C16H19BN4O3 B14769670 N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide

Cat. No.: B14769670
M. Wt: 326.2 g/mol
InChI Key: RZKYRXMFPCSNGM-UHFFFAOYSA-N
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Description

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide is an organic compound that features a boronate ester group and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide typically involves the Miyaura borylation reaction. This reaction is performed by coupling a halogenated pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or cesium carbonate

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the boronate ester to a boronic acid using hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction of the pyrimidine moiety using hydride donors such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of kinase inhibitors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrimidine moiety can interact with nucleic acids and proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide is unique due to its combination of a boronate ester and a pyrimidine moiety, which provides a versatile platform for various chemical modifications and applications. Its ability to form reversible covalent bonds and interact with biological targets makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C16H19BN4O3

Molecular Weight

326.2 g/mol

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H19BN4O3/c1-15(2)16(3,4)24-17(23-15)13-9-11(5-8-19-13)21-14(22)12-6-7-18-10-20-12/h5-10H,1-4H3,(H,19,21,22)

InChI Key

RZKYRXMFPCSNGM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=NC=NC=C3

Origin of Product

United States

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